molecular formula C10H14ClF2NO B1460613 1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride CAS No. 2205504-95-4

1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride

Cat. No.: B1460613
CAS No.: 2205504-95-4
M. Wt: 237.67 g/mol
InChI Key: ISYWFEZOUZILQG-UHFFFAOYSA-N
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Description

1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride is a chemical compound with the molecular formula C10H14ClF2NO and a molecular weight of 237.67 g/mol

Preparation Methods

The synthesis of 1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-(2,2-difluoroethoxy)benzaldehyde with ethylamine under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride involves its interaction with specific molecular targets. The difluoroethoxy group plays a crucial role in its activity, influencing its binding affinity and selectivity towards target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interaction with enzymes and receptors.

Comparison with Similar Compounds

1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride can be compared with other similar compounds such as:

    2-(2,2-Difluoroethoxy)ethan-1-amine hydrochloride: This compound has a similar difluoroethoxy group but differs in its overall structure and properties.

    1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride: This compound has an additional fluorine atom on the phenyl ring, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(2,2-difluoroethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO.ClH/c1-7(13)8-3-2-4-9(5-8)14-6-10(11)12;/h2-5,7,10H,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYWFEZOUZILQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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